
ethyl 4-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate is a useful research compound. Its molecular formula is C16H25N3O3S and its molecular weight is 339.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis :
- A study by Guo Qian-yi (2011) focused on synthesizing a compound with similarities to the query chemical, highlighting methods like amino protection, nucleophilic reaction, and deprotection. This research provides insights into synthesis techniques that could be applicable to the compound .
- Ajay Kumar Kariyappa et al. (2016) synthesized a related compound through Knoevenagel condensation, which could be a relevant method for synthesizing the compound of interest.
Potential for Antimicrobial Activity :
- The study by H. Khalid et al. (2016) explored the antimicrobial activity of compounds containing structures similar to the query compound. This suggests potential antimicrobial applications for ethyl 4-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate.
Chemical Property Exploration :
- Research by A. D. Kumar et al. (2016) on a similar compound involved in-depth analysis of its crystal and molecular structure. Such studies are crucial for understanding the physical and chemical properties of related compounds.
Diverse Applications in Synthesis of Novel Derivatives :
- Mark A. Honey et al. (2012) discussed the use of a diazoketoester, chemically related to the query compound, as an intermediate for synthesizing a range of heterocycles. This demonstrates the compound's potential as a versatile intermediate in organic synthesis.
Potential in Catalysis and Organic Reactions :
- The work by Margaret Yankey et al. (2014) on iron complexes involving similar chemical structures suggests potential applications in catalysis, particularly in reactions involving ethylene.
Mecanismo De Acción
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Direcciones Futuras
Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a necessity for the development of a new drug that overcomes these problems . Therefore, compounds containing imidazole moiety could be potential candidates for future drug development.
Propiedades
IUPAC Name |
ethyl 4-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-3-22-15(21)5-4-14(20)19-9-6-13(7-10-19)12-23-16-17-8-11-18(16)2/h8,11,13H,3-7,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQDQNOLTHRJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)CSC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
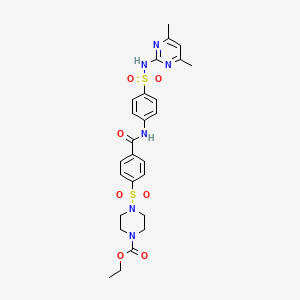
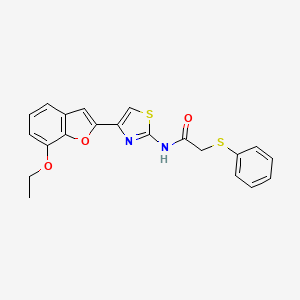
![3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3016350.png)
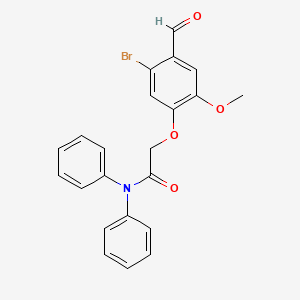

![3,6-Dichloro-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyridine-2-carboxamide](/img/structure/B3016354.png)

![5-Methyl-1-(4-methylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]pyrazole-3-carboxamide](/img/structure/B3016358.png)

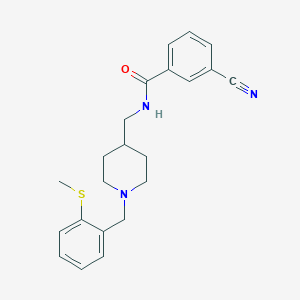
![1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3016365.png)
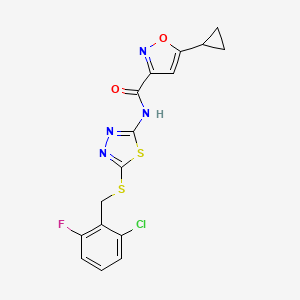
![3-((5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3016367.png)
![5-Oxooctahydro-5H-thiazolo[2,3-i]indole-3-carboxylic acid](/img/structure/B3016369.png)
